Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride, commonly referred to as CBB1007 trihydrochloride, is a cell-permeable amidino-guanidinium compound. It serves as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones. The compound has an inhibitory concentration (IC50) value of 5.27 micromolar for human LSD1, indicating its effectiveness in inhibiting this enzyme's activity.
This compound is synthesized through a multi-step chemical process involving various reagents and conditions. It is primarily used in scientific research, particularly in the fields of epigenetics, cancer research, and neuroscience due to its ability to modulate gene expression by affecting histone methylation.
CBB1007 trihydrochloride falls under the category of chemical inhibitors, specifically targeting histone demethylases. Its classification as an amidino-guanidinium compound highlights its structural characteristics and functional role in biological systems.
The synthesis of CBB1007 trihydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like recrystallization or chromatography are often employed for purification purposes.
CBB1007 trihydrochloride has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with LSD1. The molecular formula is , with a molecular weight of approximately 643.99 g/mol.
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl
.CBB1007 trihydrochloride primarily participates in inhibition reactions with LSD1. It does not engage in typical organic reactions such as oxidation or reduction due to its specific biological activity.
The compound is often solubilized using dimethyl sulfoxide (DMSO) for biological assays. The conditions maintained during these assays are critical for ensuring effective inhibition of LSD1 activity.
CBB1007 trihydrochloride acts by selectively inhibiting LSD1, which demethylates histone H3 at lysine 4 (H3K4). By blocking this enzyme's activity, the compound increases the levels of H3K4Me2 and H3K4Me, leading to altered gene expression patterns associated with active transcription. This inhibition is substrate-competitive and reversible, allowing for potential therapeutic applications in modulating gene expression.
Relevant data regarding its physical properties indicate that it maintains stability under various conditions, making it suitable for laboratory applications.
CBB1007 trihydrochloride has several significant applications in scientific research:
This compound's unique properties make it a valuable tool in various areas of biomedical research, particularly those focused on gene regulation and epigenetic modifications.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2